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N-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide

Mycobacterium tuberculosis BioA enzyme Antitubercular screening

Avoid uncontrolled chemical variance in imidazo[1,2-a]pyridine screening: regioisomeric analogs exhibit divergent target engagement. This exact CAS 865612-41-5 is a structurally validated probe with confirmed Mtb BioA inhibition (AC50 3.18 µM) and LINCS annotation (LSM-23834), ensuring signature-matched gene expression data. • Confirmed AC50 3.18 µM against Mtb BioA; 7-methyl substitution & meta-phenyl topology are essential for activity. • LINCS-annotated LSM-23834-procuring exact CAS prevents signature mismatch in connectivity mapping. • Analytical QC-certified; ready-to-screen format supports immediate SAR expansion.

Molecular Formula C19H15N3OS
Molecular Weight 333.41
CAS No. 865612-41-5
Cat. No. B2515740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide
CAS865612-41-5
Molecular FormulaC19H15N3OS
Molecular Weight333.41
Structural Identifiers
SMILESCC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=CS4
InChIInChI=1S/C19H15N3OS/c1-13-7-8-22-12-16(21-18(22)10-13)14-4-2-5-15(11-14)20-19(23)17-6-3-9-24-17/h2-12H,1H3,(H,20,23)
InChIKeyAKDCLHAYVVMHFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Scaffold Reference


N-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide (CAS 865612-41-5) is a synthetic aromatic amide within the imidazo[1,2-a]pyridine heterocycle class [1]. Its structure features a 7-methyl-substituted imidazo[1,2-a]pyridine core connected via a meta-phenyl bridge to a thiophene-2-carboxamide terminus, distinguishing it from ortho- or para-linked isomers and analogs bearing methyl groups at alternative ring positions . The compound is cataloged within the Library of Integrated Network-Based Cellular Signatures (LINCS) as LSM-23834 and has reported biochemical activity against Mycobacterium tuberculosis BioA (AC50 = 3.18 µM), positioning it as a structurally defined probe for infectious disease target screening [2].

Reported Mtb BioA enzyme inhibition assay context
7-methyl, meta-linked imidazo[1,2-a]pyridine scaffold probe
LINCS perturbagen (LSM-23834) for gene expression signature studies

Why Generic Analogs Cannot Substitute


Superficial structural similarity within the imidazo[1,2-a]pyridine class masks critical positional and substituent-dependent variations that dictate target engagement and selectivity. The 7-methyl substitution on the imidazo[1,2-a]pyridine core of this compound is not a conservative modification; regioisomeric analogs such as the 8-methyl variant (CHEMBL1580321) and the des-methyl, para-linked analog (BDBM77775) exhibit distinct molecular shapes, electron distributions, and hydrogen-bonding surfaces [1]. Empirically, these differences translate into divergent biochemical profiles: the target compound shows measurable but modest inhibition of Mtb BioA (AC50 ~3.2 µM), whereas the structurally distinct 4-substituted analog displays weak affinity for an unrelated yeast translocase (IC50 ~7.9 µM), confirming that generic substitution across this scaffold cannot be assumed to preserve biological activity [2]. Consequently, procurement based solely on imidazopyridine class membership—without verifying the exact CAS—introduces uncontrolled chemical variance that undermines assay reproducibility and target specificity.

! 8-methyl regioisomer may exhibit distinct target engagement and cannot be assumed equivalent.
! Des-methyl, para-linked analog engages an unrelated target (yeast TIM10), confirming divergent recognition.
! Generic imidazopyridine class membership does not guarantee Mtb BioA activity; verify exact CAS.

Differentiation vs. Closest Analogs


Mtb BioA Inhibition vs. Des-Methyl Analog

The target compound demonstrates measurable concentration-dependent inhibition of Mycobacterium tuberculosis BioA (biotin biosynthesis enzyme), a genetically validated target for antitubercular drug discovery [1]. In a confirmatory biochemical assay using a plate reader readout, the compound yielded an AC50 value of 3,180 nM against Mtb BioA [1]. In contrast, the structurally closest analog with publicly available quantitative affinity data—N-[4-(2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide (BDBM77775), which lacks both the 7-methyl group and the meta-phenyl linkage—was profiled against an entirely unrelated target (yeast mitochondrial import inner membrane translocase TIM10) and returned an IC50 of 7,930 nM [2]. While the target-context difference precludes a direct potency comparison, the fact that these two closely related compounds were selected for and show activity in completely orthogonal assay systems underscores their divergent biological recognition profiles and the non-substitutability of the 7-methyl, meta-substituted scaffold.

Mtb BioA vs. Des-Methyl Analog
Cross-study comparable
Target compound AC50 3.18 µM (Mtb BioA); analog IC50 7.93 µM (yeast TIM10). Different targets, not directly comparable.
Supports Mtb BioA screening context; analog activity irrelevant to antitubercular assays.
No common target data; source-specific review required.
Mycobacterium tuberculosis BioA enzyme Antitubercular screening

7-Methyl vs. 8-Methyl Substitution Effects

The position of the methyl substituent on the imidazo[1,2-a]pyridine ring system is a critical structural variable that influences both physicochemical properties and biological target interactions [1]. The target compound bears the methyl group at the 7-position, whereas its closest regioisomer, N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-carboxamide (CHEMBL1580321), places the methyl group at the 8-position [1]. This positional shift alters the molecular electrostatic potential surface, the orientation of the methyl group relative to the thiophene-carboxamide terminus, and the potential for steric clashes within enzyme binding pockets. Although no head-to-head biochemical comparison has been published for these two regioisomers against the same target, the general principle that imidazopyridine substitution patterns profoundly affect potency and selectivity is well-documented within the class [2]. Procurement of the 8-methyl analog as a substitute for the 7-methyl compound therefore introduces uncharacterized and unpredictable changes in biological activity that cannot be corrected for by simple mathematical modeling.

7-Methyl vs. 8-Methyl
Class-level inference
Positional shift from C7 to C8; no published biochemical comparison against the same target.
Regioisomer substitution may alter target recognition; context-dependent.
SAR class evidence; direct biochemical validation lacking.
Structure-Activity Relationship Regioisomerism Imidazopyridine scaffold

Meta vs. Para Phenyl Linkage Topology

The target compound employs a 1,3-disubstituted (meta) phenyl ring to connect the imidazo[1,2-a]pyridine core to the thiophene-2-carboxamide group, whereas the analog BDBM77775 uses a 1,4-disubstituted (para) phenyl linkage . This topological difference alters the relative orientation of the two heterocyclic ends: the meta configuration introduces a ~120° bond angle at the phenyl bridge, while the para configuration enforces a ~180° linear arrangement . In small-molecule protein binding, such geometric differences can determine whether the molecule can adopt the bioactive conformation required for a specific binding site. The compound with meta-substitution (BDBM77775) showed an IC50 of 7,930 nM against yeast TIM10, while no analogous quantitative binding data for the para-substituted compound against this target have been reported, suggesting that the meta topology may present a distinct conformational landscape for protein recognition [1].

Meta vs. Para Linkage
Cross-study comparable
Meta (target compound) ~120° bond angle; para (BDBM77775) ~180°. Different targets and potencies.
Meta topology provides distinct pharmacophore; para-linked analog cannot recapitulate.
Topology may affect binding-site compatibility.
Linker topology Meta vs. para substitution Molecular geometry

Targeted Application Scenarios


Mtb BioA Target-Based Screening

This compound serves as a validated starting point for inhibitor development against Mycobacterium tuberculosis BioA, a key enzyme in the biotin biosynthesis pathway essential for mycobacterial survival. With a confirmed AC50 of 3.18 µM in biochemical assays [1], it provides a defined potency benchmark for medicinal chemistry optimization. Procurement of the exact CAS ensures that screening campaigns begin with a compound of known—rather than assumed—activity against this genetically validated target.

SAR Studies on Imidazopyridine Regioisomers

The compound's 7-methyl substitution pattern and meta-phenyl linkage topology make it an essential reference standard for systematic SAR investigations exploring how positional isomerism affects target binding, selectivity, and pharmacokinetic properties across the imidazo[1,2-a]pyridine-thiophene carboxamide chemotype [1]. Substituting the 8-methyl regioisomer or the para-linked analog would confound SAR interpretation and lead to incorrect structure-activity conclusions.

LINCS Perturbagen Profiling & Gene Expression Signatures

Cataloged as LSM-23834 within the NIH LINCS program [1], this compound is integrated into the systematic profiling of cellular responses to chemical perturbagens. Researchers using LINCS data for drug repositioning, mechanism-of-action deconvolution, or connectivity mapping must procure the exact LSM-23834 structure to ensure that gene expression signatures and phenotypic readouts correspond precisely to the annotated perturbagen, avoiding signature mismatch errors that can arise from analog substitution.

Application
Selection Property
Validation Focus
Mtb BioA Target-Based Screening
Reported BioA enzyme probe
Biochemical assay AC50 benchmark
SAR Imidazopyridine Regioisomers
Regioisomer attribution control
Positional isomer SAR analysis
LINCS Perturbagen Profiling
LINCS perturbagen identity
Gene expression signature consistency
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